Dexmedetomidine is a highly selective α2-adrenoceptor agonist, exhibiting a high affinity for all three α2-adrenoceptor subtypes (α2A, α2B, and α2C). [] It is the pharmacologically active dextroisomer of medetomidine. [] Dexmedetomidine is classified as an imidazole compound and is commercially available for intravenous administration. [] Its unique properties make it a valuable tool in various scientific research fields, including anesthesia, pain management, neuroprotection, and sedation.
The primary mechanism of action of dexmedetomidine involves the activation of postsynaptic α2-adrenoceptors in the central nervous system. [] This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) and subsequent modulation of ion channel activity. [] This process ultimately leads to decreased neuronal activation, causing sedation and anxiolysis. [] Dexmedetomidine also activates α2-adrenoceptors in the medullary vasomotor center, leading to decreased sympathetic outflow and reduced heart rate and blood pressure. [] Additionally, it stimulates parasympathetic outflow and inhibits sympathetic outflow from the locus ceruleus, further contributing to its sedative and anxiolytic effects. [] Activation of α2-adrenoceptors in the spinal cord inhibits substance P release, resulting in analgesic effects and potentiation of opioid analgesia. []
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: